4-Aminoisatoic anhydride
Overview
Description
4-Aminoisatoic anhydride is an organic compound with the molecular formula C8H6N2O3. It is a derivative of isatoic anhydride, where an amino group is attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoisatoic anhydride can be synthesized through the reaction of isatoic anhydride with ammonia. The reaction typically involves heating isatoic anhydride with an excess of ammonia under pressure to facilitate the substitution of the acyl group with an amino group.
Industrial Production Methods: In an industrial setting, the production of 4-aminisatoic anhydride involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction vessels designed to handle the high pressures and temperatures required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoisatoic anhydride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The anhydride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alcohols and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of 4-aminisatoic anhydride.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Substituted anhydrides or amides.
Scientific Research Applications
4-Aminoisatoic anhydride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
4-Aminoisatoic anhydride is similar to other isatoic anhydrides, such as 5-aminoisatoic anhydride and 4-fluoroisatoic anhydride. its unique feature is the presence of the amino group at the 4-position, which influences its reactivity and applications.
Comparison with Similar Compounds
5-Aminoisatoic anhydride
4-Fluoroisatoic anhydride
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Properties
IUPAC Name |
7-amino-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYOVJPPABNNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654103 | |
Record name | 7-Amino-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179331-04-5 | |
Record name | 7-Amino-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179331-04-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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